![molecular formula C23H18ClN3OS B3508384 N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3508384.png)
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide, also known as CPI-136, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.
Wirkmechanismus
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting BRD4, N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide disrupts the expression of genes that are critical for cancer cell survival and proliferation. This leads to the inhibition of cancer cell growth and sensitization to radiation therapy.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively inhibit the growth of cancer cells, with minimal effects on normal cells. Additionally, N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide is its specificity for BRD4. This allows for selective inhibition of cancer cells, with minimal effects on normal cells. Additionally, N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. However, one limitation of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential use of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the development of more soluble analogs of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide could improve its efficacy in vivo. Finally, the investigation of the potential use of N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide in other diseases, such as inflammatory and autoimmune diseases, could expand its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. Additionally, N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide has been shown to inhibit the growth of cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3OS/c24-18-13-7-8-14-19(18)25-20(28)15-29-23-26-21(16-9-3-1-4-10-16)22(27-23)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOKKTZGKNASD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.